(R)-5-Isopropylcarbonyloxymethyl Tolterodine
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Overview
Description
®-5-Isopropylcarbonyloxymethyl Tolterodine is a chiral compound known for its potent muscarinic receptor antagonist properties. It is primarily used in the treatment of overactive bladder syndrome, which includes symptoms such as urinary incontinence, urgency, and frequency . The compound is marketed under various brand names, including Detrol and Detrusitol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves several key steps. One efficient method starts with the reduction of a benzopyranone using sodium borohydride to form a dialcohol. The hydroxyl groups of the dialcohol are then reacted with mesyl chloride to introduce methanesulphonyl groups, forming a dimesylated compound. This compound is subsequently reacted with diisopropylamine under pressure and then with sodium hydroxide to obtain tolterodine, which is isolated as the corresponding hydrobromide .
Industrial Production Methods
Industrial production methods for ®-5-Isopropylcarbonyloxymethyl Tolterodine often involve enantioselective synthesis techniques. One such method uses lithiation/borylation–protodeboronation of a homoallyl carbamate as a key step. This process involves the reaction of an electron-rich aryl Li-carbamate with an electron-neutral boronic ester, followed by improvements using magnesium bromide in methanol, leading to high yield and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
®-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its primary amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesylated positions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, mesyl chloride for substitution, and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted tolterodine derivatives .
Scientific Research Applications
®-5-Isopropylcarbonyloxymethyl Tolterodine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves its role as a competitive antagonist at muscarinic receptors. It primarily targets the M2 and M3 subtypes of muscarinic receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased urinary urgency and frequency . The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sertraline: An antidepressant with a similar chiral gem-diarylalkyl structure.
Indatraline: A compound used in the treatment of depression and cocaine addiction, also featuring a gem-diarylalkyl stereocenter.
Uniqueness
®-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its high selectivity for muscarinic receptors and its potent antimuscarinic activity. Unlike other similar compounds, it is specifically designed to target urinary bladder receptors, making it highly effective in treating overactive bladder syndrome .
Properties
Molecular Formula |
C26H37NO3 |
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Molecular Weight |
411.6 g/mol |
IUPAC Name |
[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |
InChI Key |
UEMMFPSHISRHIK-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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